Benzene, 1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)-
Beschreibung
Benzene, 1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)-: is an organic compound with the molecular formula C10H11NO4 . This compound is characterized by the presence of a benzene ring substituted with two methoxy groups, a methyl group, and a nitroethenyl group. It is known for its applications in various fields, including chemistry, biology, and industry.
Eigenschaften
IUPAC Name |
1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8-6-11(16-3)9(4-5-12(13)14)7-10(8)15-2/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLCRKSFTSEYDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C=C[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of Benzene, 1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)- can be achieved through several methods. One common synthetic route involves the following steps:
Formaldehyde and Ethanol Reaction: Formaldehyde reacts with ethanol to produce methanol and acetaldehyde.
Formation of β-Nitroacetaldehyde: Acetaldehyde reacts with sodium nitrite in an alkaline solution to form β-nitroacetaldehyde.
Final Reaction: β-Nitroacetaldehyde reacts with dimethyl ether to produce Benzene, 1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)-.
Analyse Chemischer Reaktionen
Benzene, 1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as hydrogen gas in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of nitro compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)- involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This leads to the formation of various intermediates and products depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Benzene, 1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)- include:
Benzene, 1,4-dimethoxy-2-methyl-: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.
1,2-Dimethoxy-4-methyl-5-nitrobenzene: Similar structure but different substitution pattern, leading to different chemical properties.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Contains a prop-1-en-2-yl group instead of a nitroethenyl group, affecting its reactivity and applications.
These comparisons highlight the unique reactivity and applications of Benzene, 1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)- due to its specific substitution pattern.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
